4-Chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

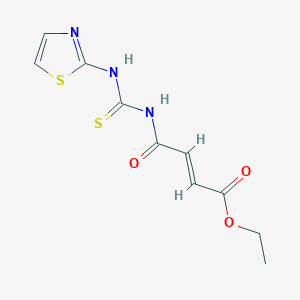

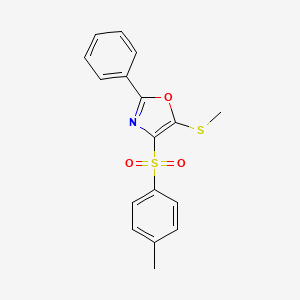

“4-Chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine” is a chemical compound with a molecular weight of 199.68 .

Molecular Structure Analysis

The InChI code for “4-Chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine” is1S/C9H14ClN3/c1-6-8(10)9(11)12-13(6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H2,11,12) . Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine” include a molecular weight of 199.68 .Aplicaciones Científicas De Investigación

Novel Synthesis Methods

Bicyclization Strategy for Multicyclic Pyrazoles : A novel four-component bicyclization strategy allows the creation of multicyclic pyrazolo[3,4-b]pyridines from arylglyoxals, pyrazol-5-amines, and other components. This method offers control over the spatial configuration of exocyclic double bonds (Tu et al., 2014).

Amination of 4-Chloroquinazolines : This study explores the chemoselectivity in the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles, revealing insights into selective amination processes (Shen et al., 2010).

Synthesis of Alkyl Amino and Thioether Substituted Pyrazoles : Demonstrates nucleophilic substitution reactions of 5-chloro pyrazoles with various substitutions at the 4 position, resulting in high yields of alkyl amino and thioether pyrazoles (Sakya & Rast, 2003).

Biological and Pharmacological Studies

Biological Activity of Pyrazole Derivatives : Research into the synthesis, characterization, and bioactivities of pyrazole derivatives, exploring their potential as antitumor, antifungal, and antibacterial agents (Titi et al., 2020).

Antimicrobial and Cytotoxic Activity of Benzimidazole Derivatives : A study on the synthesis of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and their evaluation for anti-bacterial and cytotoxic properties (Noolvi et al., 2014).

Dinuclear Cobalt(II) Complexes with Pyrazole Ligands : This research synthesized pyrazole-based ligands with polydentate amine substituents, forming complexes with cobalt(II) that could have implications in coordination chemistry (Meyer et al., 1997).

Chemical Synthesis and Applications

Multicomponent Domino Reactions in Aqueous Media : The study presents a method for synthesizing 4H-pyrano[2,3-c]pyrazol-6-amines via a domino reaction, demonstrating the creation of densely functionalized compounds (Prasanna et al., 2013).

Synthesis of 5-Amino-1H-Pyrazolo Derivatives : Research into the efficient synthesis of pyrazolo derivatives, which has potential implications in the field of heterocyclic chemistry (Yakovenko et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

4-Chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death .

Pharmacokinetics

The compound’s inhibitory activity against cdk2 suggests that it can effectively reach its target within cells .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .

Propiedades

IUPAC Name |

4-chloro-1-cyclopentyl-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c1-6-8(10)9(11)12-13(6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMRIOZSMCQRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCCC2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((5-chloro-2-methoxyphenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2924559.png)

![N-[p-(4(5)-imidazolyl)benzyl]acrylamid](/img/structure/B2924560.png)

![(Z)-1-benzyl-3-(((2-ethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2924569.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide](/img/structure/B2924570.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2924571.png)

![N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide](/img/structure/B2924577.png)

![N-(4-isopropylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2924579.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924581.png)